molecular formula C5H4Cl2F3NS B13651907 4-(Chloromethyl)-2-(trifluoromethyl)thiazole hydrochloride

4-(Chloromethyl)-2-(trifluoromethyl)thiazole hydrochloride

Cat. No.: B13651907
M. Wt: 238.06 g/mol
InChI Key: UMPNYXRVKDNDCQ-UHFFFAOYSA-N
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Description

4-(Chloromethyl)-2-(trifluoromethyl)thiazole hydrochloride is a chemical compound that features a thiazole ring substituted with chloromethyl and trifluoromethyl groups. The presence of these substituents imparts unique chemical properties to the compound, making it valuable in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Chloromethyl)-2-(trifluoromethyl)thiazole hydrochloride typically involves the reaction of 2-(trifluoromethyl)thiazole with chloromethylating agents under controlled conditions. The reaction is often carried out in the presence of a base to facilitate the substitution reaction. Common chloromethylating agents include chloromethyl methyl ether and paraformaldehyde with hydrochloric acid.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale production.

Chemical Reactions Analysis

Types of Reactions

4-(Chloromethyl)-2-(trifluoromethyl)thiazole hydrochloride undergoes various chemical reactions, including:

    Nucleophilic Substitution: The chloromethyl group can be substituted by nucleophiles such as amines, thiols, and alcohols.

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thiazole ring to dihydrothiazole derivatives.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide, primary amines, and thiols in solvents such as dimethylformamide (DMF) or tetrahydrofuran (THF).

    Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Major Products Formed

    Nucleophilic Substitution: Formation of substituted thiazole derivatives.

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of dihydrothiazole derivatives.

Scientific Research Applications

4-(Chloromethyl)-2-(trifluoromethyl)thiazole hydrochloride has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and heterocycles.

    Biology: Employed in the development of bioactive compounds and enzyme inhibitors.

    Medicine: Investigated for its potential use in pharmaceuticals, particularly in the design of drugs with improved metabolic stability and pharmacokinetic properties.

    Industry: Utilized in the production of agrochemicals and materials with enhanced properties.

Mechanism of Action

The mechanism of action of 4-(Chloromethyl)-2-(trifluoromethyl)thiazole hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The chloromethyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modification of enzyme activity. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, contributing to its overall biological activity.

Comparison with Similar Compounds

Similar Compounds

  • 4-(Trifluoromethyl)phenylhydrazine hydrochloride
  • Trifluoromethyl ketones
  • Trifluoromethylated heterocyclic compounds

Uniqueness

4-(Chloromethyl)-2-(trifluoromethyl)thiazole hydrochloride is unique due to the combination of chloromethyl and trifluoromethyl groups on the thiazole ring. This unique structure imparts distinct chemical reactivity and biological activity compared to other trifluoromethylated compounds. The presence of both electron-withdrawing and electron-donating groups on the thiazole ring allows for versatile chemical modifications and applications in various fields.

Properties

Molecular Formula

C5H4Cl2F3NS

Molecular Weight

238.06 g/mol

IUPAC Name

4-(chloromethyl)-2-(trifluoromethyl)-1,3-thiazole;hydrochloride

InChI

InChI=1S/C5H3ClF3NS.ClH/c6-1-3-2-11-4(10-3)5(7,8)9;/h2H,1H2;1H

InChI Key

UMPNYXRVKDNDCQ-UHFFFAOYSA-N

Canonical SMILES

C1=C(N=C(S1)C(F)(F)F)CCl.Cl

Origin of Product

United States

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